1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane
Brand Name:
Vulcanchem
CAS No.:
109828-61-7
VCID:
VC20828653
InChI:
InChI=1S/C20H32Si4/c1-21(2)17-9-11-19(12-10-17)23(5,6)24(7,8)20-15-13-18(14-16-20)22(21,3)4/h9-16H,1-8H3
SMILES:
C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C
Molecular Formula:
C20H32Si4
Molecular Weight:
384.8 g/mol
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane
CAS No.: 109828-61-7
Cat. No.: VC20828653
Molecular Formula: C20H32Si4
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109828-61-7 |
|---|---|
| Molecular Formula | C20H32Si4 |
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | 2,2,3,3,8,8,9,9-octamethyl-2,3,8,9-tetrasilatricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
| Standard InChI | InChI=1S/C20H32Si4/c1-21(2)17-9-11-19(12-10-17)23(5,6)24(7,8)20-15-13-18(14-16-20)22(21,3)4/h9-16H,1-8H3 |
| Standard InChI Key | HNQFWJXMCFPRSV-UHFFFAOYSA-N |
| SMILES | C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
| Canonical SMILES | C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator